molecular formula C9H9NO2 B2807464 4-Hydroxy-3-methoxy-5-methylbenzonitrile CAS No. 173900-47-5

4-Hydroxy-3-methoxy-5-methylbenzonitrile

Cat. No. B2807464
CAS RN: 173900-47-5
M. Wt: 163.176
InChI Key: GDTYZCNHSKOBBE-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methoxy-5-methylbenzonitrile is a chemical compound with the molecular formula C9H9NO2 . It has a molecular weight of 163.18 . It is a solid substance and is stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for 4-Hydroxy-3-methoxy-5-methylbenzonitrile is 1S/C9H9NO2/c1-6-3-7 (5-10)4-8 (12-2)9 (6)11/h3-4,11H,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

4-Hydroxy-3-methoxy-5-methylbenzonitrile is a solid substance . It has a molecular weight of 163.18 and a density of 1.2±0.1 g/cm3 . The boiling point is 313.0±42.0 °C at 760 mmHg .

Scientific Research Applications

Safety and Hazards

This compound is considered hazardous . It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

4-hydroxy-3-methoxy-5-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6-3-7(5-10)4-8(12-2)9(6)11/h3-4,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTYZCNHSKOBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound is prepared from commercially available 2-hydroxy-3-methoxy-toluene in analogy to literature procedures (see 3-ethyl-4-hydroxy-5-methyl-benzonitrile); LC-MS: tR=0.84 min. 1H NMR (CDCl3): δ 2.27 (s, 3H), 3.93 (s, 3H), 6.24 (s, 1H), 6.97 (d, J=1.3 Hz, 1H), 7.12 (s, 1H).
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